Acetanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-phenyl-

Lipophilicity Drug Design ADME Prediction

The compound N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide (CAS 18109-58-5, also designated SA-36) is a synthetic small molecule belonging to the N-arylalkylphenylacetamide class. Structurally, it features a 2,6-dimethylphenyl core linked via an amide bridge to a phenylacetyl group, with a dimethylaminopropyl substituent on the amide nitrogen.

Molecular Formula C21H28N2O
Molecular Weight 324.5 g/mol
CAS No. 18109-58-5
Cat. No. B13736245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-phenyl-
CAS18109-58-5
Molecular FormulaC21H28N2O
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(CCCN(C)C)C(=O)CC2=CC=CC=C2
InChIInChI=1S/C21H28N2O/c1-17-10-8-11-18(2)21(17)23(15-9-14-22(3)4)20(24)16-19-12-6-5-7-13-19/h5-8,10-13H,9,14-16H2,1-4H3
InChIKeyUPBRPBXVUIRXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylacetanilide (CAS 18109-58-5) for Research & Development


The compound N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide (CAS 18109-58-5, also designated SA-36) is a synthetic small molecule belonging to the N-arylalkylphenylacetamide class [1]. Structurally, it features a 2,6-dimethylphenyl core linked via an amide bridge to a phenylacetyl group, with a dimethylaminopropyl substituent on the amide nitrogen. This compound class has been explored for analgesic and anti-inflammatory activities [2]. Its primary utility in a modern R&D context is as a reference standard, a synthetic intermediate, or a pharmacological probe within this class, where it serves as a comparator for other rapidly evolving analogs. The key challenge for purchasers is differentiating it from structurally close analogs like its diethylamino counterpart (SA-105, CAS 18109-55-2) or the unsubstituted parent scaffold.

Why N-(3-(Dimethylamino)propyl)-2',6'-dimethyl-2-phenylacetanilide (CAS 18109-58-5) Cannot Be Casually Substituted


Within the N-arylalkylphenylacetamide class, simple replacement of the terminal amine substituent can fundamentally alter pharmacokinetic and pharmacodynamic behavior. For compounds like SA-36, the specific N-(3-(dimethylamino)propyl) side chain governs key physicochemical properties such as lipophilicity (LogP), molecular flexibility (rotatable bond count), and potential hydrogen-bond basicity. For instance, swapping the dimethylamino group for a diethylamino group, as in the close analog SA-105 (CAS 18109-55-2), predictably increases molecular weight, XLogP3, and the number of rotatable bonds [1][2]. These computed differences directly impact solubility, membrane permeability, and off-target binding profiles. Therefore, assuming functional interchangeability between SA-36 and its analogs without quantitative evidence of bioequivalence carries significant risk for producing non-reproducible or misleading screening results.

Quantitative Differentiation of CAS 18109-58-5 (SA-36) from Its Closest Analogs


Physicochemical Differentiation: Lower Lipophilicity (XLogP3) vs. Diethylamino Analog SA-105

The compound exhibits a significantly lower computed lipophilicity (XLogP3 = 4.0) compared to its closest registered analog, the diethylamino derivative SA-105 (CAS 18109-55-2, XLogP3 = 4.7) [1][2]. This difference of 0.7 log units indicates that SA-36 is markedly less lipophilic, which can translate into higher aqueous solubility and a different tissue distribution profile.

Lipophilicity Drug Design ADME Prediction

Molecular Flexibility: Fewer Rotatable Bonds Than the Diethylamino Analog

SA-36 possesses 7 rotatable bonds, whereas its diethylamino analog SA-105 has 9 [1][2]. The reduced conformational freedom suggests a lower entropic penalty upon binding to a target and a potentially more rigid molecular geometry, which can be crucial for enhancing binding selectivity or for crystallography studies where conformational flexibility is a hindrance.

Conformational Analysis Drug Design Entropy

Structural Differentiation: Absence of Alpha-Hydroxy Substitution vs. Hydroxylated Analog

In contrast to the alpha-hydroxy analog N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-alpha-hydroxybenzeneacetamide (CAS 18095-72-2), SA-36 lacks the alpha-hydroxy group on the phenylacetyl moiety [1]. This structural difference eliminates a hydrogen bond donor site and a point of metabolic Phase II conjugation (e.g., glucuronidation).

Metabolic Stability Synthetic Chemistry SAR

Patent Disclosure: Distinct Member of a Promising Analgesic Series

The chemical space encompassing SA-36 is specifically claimed within European patent EP0721939A1 for N-arylalkylphenylacetamide derivatives with powerful analgesic and anti-inflammatory activities [1]. While specific IC50 data for SA-36 is not publicly disclosed, its inclusion in the Markush structure indicates a deliberate exploration of the dimethylamino-propyl linker length as a key variable distinct from other alkylamino chains.

Intellectual Property Analgesic Anti-inflammatory

Database-Driven Selectivity: Absence of Acetylcholinesterase Activity

In a screening assay against acetylcholinesterase, SA-36 showed no inhibition at a concentration of 26 µM . While this is a negative result, it distinguishes SA-36 from other basic amine-containing pharmacophores that exhibit cholinergic side effects. This lack of activity represents a baseline selectivity data point for purchasers screening for central nervous system (CNS) liabilities.

Selectivity Safety Pharmacology Off-target

Critical Assessment: Limited Head-to-Head Bioactivity Data with Close Analogs

A comprehensive literature search reveals a significant gap in publicly available, quantitative bioactivity data directly comparing SA-36 to its closest analogs like SA-105 or the parent scaffold (CAS 18109-37-0) in the same assay. While the physicochemical and structural differentiators are clear and computable, peer-reviewed IC50, EC50, or in vivo efficacy comparisons are currently absent from public databases. This means the **functional pharmacological differentiation** of SA-36 from its analogs rests on physicochemical inference and structural SAR principles rather than on demonstrated biological superiority.

Data Limitations Procurement Due Diligence

Best Application Scenarios for Sourcing CAS 18109-58-5 (SA-36)


Lead Optimization Programs Prioritizing Reduced Lipophilicity

In a medicinal chemistry campaign where an N-arylalkylphenylacetamide core has shown on-target activity but lead compounds suffer from high LogP (>4.5) and resulting poor solubility or metabolic instability, SA-36 should be procured and screened. Its XLogP3 of 4.0 provides a 0.7-unit reduction in lipophilicity compared to its diethylamino analog SA-105, as quantified in Section 3 [1][2]. This physicochemical property makes it a strategic tool for improving the drug-likeness of the series without the need for scaffold hopping.

Co-Crystallography and Biophysical Studies Requiring Conformational Rigidity

For structural biology groups aiming to obtain high-resolution co-crystal structures of their target protein with an N-arylalkylphenylacetamide ligand, SA-36 presents a distinct advantage. With 7 rotatable bonds compared to 9 for SA-105 [1][2], the compound is less flexible and thus incurs a lower entropic penalty upon binding, increasing the likelihood of obtaining well-ordered electron density. This reduces the risk of a failed crystallography project due to ligand disorder, a significant factor in selecting an expensive synthetic analyte.

Pharmacology Studies Isolating the Core Scaffold Contribution

In structure-activity relationship (SAR) studies designed to deconvolute the role of the alpha-hydroxy group in this chemical series, SA-36 serves as the essential 'des-hydroxy' control. Lacking the hydrogen bond donor present in the alpha-hydroxy analog (CAS 18095-72-2), SA-36 allows researchers to attribute any differential activity, clearance, or toxicity definitively to this single structural feature [3]. Purchasing both compounds together provides a complete SAR set.

Off-Target Safety Profiling Panels

For toxicology or safety pharmacology groups building a panel of compounds to screen for off-target liabilities, the documented lack of acetylcholinesterase (AChE) inhibition for SA-36 at a concentration of 26 µM is a valuable selection criterion . By including SA-36 as a negative control or counter-screen compound, researchers can confirm that downstream effects in their model are not confounded by cholinergic mechanisms, strengthening the overall argument for target specificity.

Quote Request

Request a Quote for Acetanilide, N-(3-(dimethylamino)propyl)-2',6'-dimethyl-2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.